molecular formula C13H11N2NaO2 B1139137 Ozagrel sodium CAS No. 130952-46-4

Ozagrel sodium

Número de catálogo B1139137
Número CAS: 130952-46-4
Peso molecular: 250.23
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

Specific Scientific Field

Experimental Pharmacology and Drug Discovery .

Summary of the Application

Ozagrel Sodium, in combination with Paeonol, has been studied for its potential as an anti-stroke therapeutic agent . The research focused on the antiplatelet aggregation activities of this combination, which could be beneficial in treating ischemic stroke .

Methods of Application or Experimental Procedures

In the study, novel ozagrel/paeonol-containing codrugs were synthesized and characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Their antiplatelet aggregation activity was evaluated, with compound PNC 3 found to exhibit the best effect . Studies were conducted to assess its neuroprotective effect, pharmacokinetic properties and model its binding mode to P2Y12 and TXA2, two proteins critical for platelet aggregation .

Results or Outcomes

The results indicated that PNC3 has good bioavailability and exerts protective effects against oxygen-glucose deprivation injury in PC12 cells . Molecular docking analysis further demonstrated that the compound interacts with residues located in the active binding sites of the target proteins .

Treatment for Aneurysmal Subarachnoid Hemorrhage (aSAH)

Specific Scientific Field

Clinical Pharmacology .

Summary of the Application

Ozagrel Sodium, in combination with Fasudil Hydrochloride, has been studied for its potential in treating patients with aneurysmal subarachnoid hemorrhage (aSAH) .

Methods of Application or Experimental Procedures

The study was a cross-sectional study using the Diagnosis Procedure Combination data to investigate the prognostic effects of the combined administration of fasudil hydrochloride and ozagrel sodium in Japanese patients with aSAH .

Results or Outcomes

With the Fasudil Hydrochloride group as the reference, the adjusted odds ratio (OR) for in-hospital mortality was 0.99 for the combination therapy group . The OR for the proportion of patients with modified Rankin Scale (mRS) score ≤ 2 at discharge was 0.93 for the combination therapy group . The results indicate that prognosis tended to be better with their combined use compared to ozagrel sodium monotherapy .

Safety And Hazards

When handling Ozagrel, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas89.


Propiedades

IUPAC Name

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYJCOBUTXCBR-IPZCTEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172327
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ozagrel sodium

CAS RN

189224-26-8
Record name Ozagrel sodium [JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OZAGREL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.